
(2-Methoxycyclohexane-1-tellurinyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxycyclohexane-1-tellurinyl)benzene is an organotellurium compound that features a tellurium atom bonded to a benzene ring and a methoxy-substituted cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxycyclohexane-1-tellurinyl)benzene typically involves the reaction of tellurium-containing reagents with appropriate organic substrates. One common method is the reaction of tellurium tetrachloride with a methoxy-substituted cyclohexane derivative in the presence of a benzene ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methoxycyclohexane-1-tellurinyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to lower oxidation states using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group or the tellurium atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other substituting reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield tellurium dioxide derivatives, while reduction may produce tellurium-containing hydrocarbons.
Aplicaciones Científicas De Investigación
(2-Methoxycyclohexane-1-tellurinyl)benzene has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of (2-Methoxycyclohexane-1-tellurinyl)benzene involves its interaction with molecular targets and pathways in biological systems. The tellurium atom can form bonds with various biomolecules, potentially disrupting their normal function. This can lead to the inhibition of enzymes, alteration of cellular signaling pathways, and induction of oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
(2-Methoxycyclohexane-1-seleninyl)benzene: Similar structure but contains selenium instead of tellurium.
(2-Methoxycyclohexane-1-sulfinyl)benzene: Contains sulfur instead of tellurium.
(2-Methoxycyclohexane-1-phosphinyl)benzene: Contains phosphorus instead of tellurium.
Uniqueness
(2-Methoxycyclohexane-1-tellurinyl)benzene is unique due to the presence of the tellurium atom, which imparts distinct chemical properties and reactivity compared to its sulfur, selenium, and phosphorus analogs. Tellurium-containing compounds often exhibit higher reactivity and different biological activities, making them valuable for specific applications in research and industry.
Propiedades
Número CAS |
82486-30-4 |
|---|---|
Fórmula molecular |
C13H18O2Te |
Peso molecular |
333.9 g/mol |
Nombre IUPAC |
(2-methoxycyclohexyl)tellurinylbenzene |
InChI |
InChI=1S/C13H18O2Te/c1-15-12-9-5-6-10-13(12)16(14)11-7-3-2-4-8-11/h2-4,7-8,12-13H,5-6,9-10H2,1H3 |
Clave InChI |
GYSQCJHJLVGXLY-UHFFFAOYSA-N |
SMILES canónico |
COC1CCCCC1[Te](=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


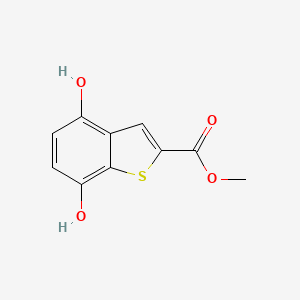
![Benzoic acid, 2-[(carboxymethyl)phenylamino]-](/img/structure/B14418857.png)
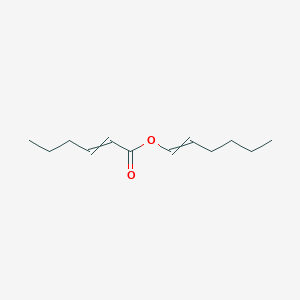
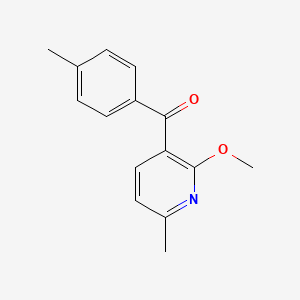
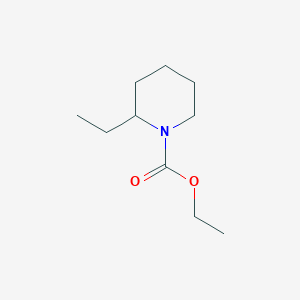

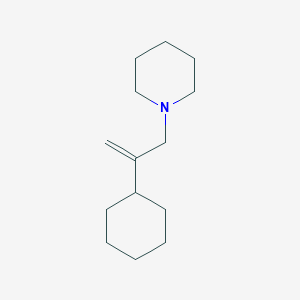
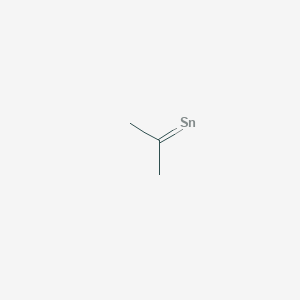
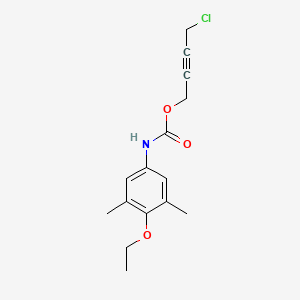
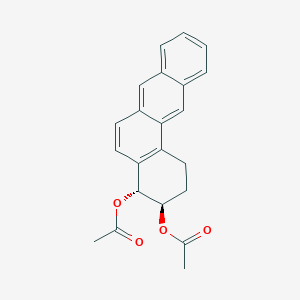
![3-Chloro-4-[2-methyl-4-(propan-2-yl)phenoxy]aniline](/img/structure/B14418904.png)
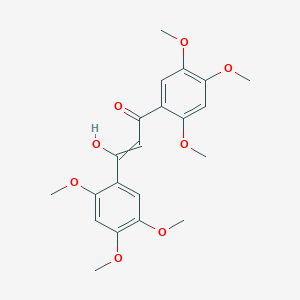
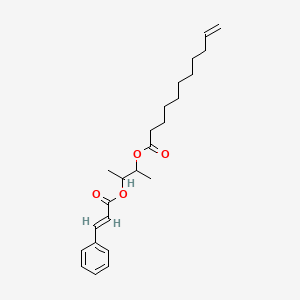
![Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate](/img/structure/B14418911.png)
